4-Hex-3-ynyl-1H-imidazole

描述

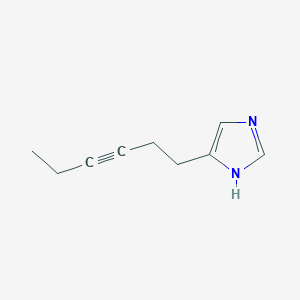

4-Hex-3-ynyl-1H-imidazole is a substituted imidazole derivative featuring a six-carbon alkyne chain at the 4-position of the imidazole ring. Its molecular formula is C₉H₁₁N₃, with a molecular weight of 161.21 g/mol. This compound has garnered attention in pharmacological research due to its interaction with the histamine H₃ receptor (H₃R), a G-protein-coupled receptor involved in neurotransmission regulation. The H₃ receptor is a therapeutic target for neurological disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and Alzheimer’s disease .

The compound’s structural uniqueness lies in the hex-3-ynyl group, which introduces both hydrophobicity and conformational rigidity. This substituent enhances membrane permeability and receptor binding compared to shorter alkyne chains or non-alkynyl analogs.

属性

分子式 |

C9H12N2 |

|---|---|

分子量 |

148.20 g/mol |

IUPAC 名称 |

5-hex-3-ynyl-1H-imidazole |

InChI |

InChI=1S/C9H12N2/c1-2-3-4-5-6-9-7-10-8-11-9/h7-8H,2,5-6H2,1H3,(H,10,11) |

InChI 键 |

KXZPBLYVPNSMHH-UHFFFAOYSA-N |

规范 SMILES |

CCC#CCCC1=CN=CN1 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 4-己-3-炔基-1H-咪唑的合成通常涉及在受控条件下适当前体的环化反应。一种常见的方法包括在催化剂存在下,炔烃与咪唑衍生物反应。 例如,4-己-3-炔-1-胺与乙二醛和醋酸铵在酸性条件下的反应可以得到所需的咪唑化合物 .

工业生产方法: 由于多组分反应(MCRs)的效率高且产率高,因此工业生产取代的咪唑通常采用多组分反应(MCRs)。 这些反应可以通过各种金属催化剂(如镍或铒三氟甲磺酸盐)来催化,这些催化剂促进咪唑环从更简单的前体中形成 .

化学反应分析

反应类型: 4-己-3-炔基-1H-咪唑可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物或其他含氧衍生物。

还原: 还原反应可以将己-3-炔基中的三键转化为双键或单键。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾或三氧化铬。

还原: 可以使用碳载钯(Pd / C)或氢化铝锂(LiAlH4)进行氢化。

主要形成的产物:

氧化: 形成酮或羧酸。

还原: 形成烯烃或烷烃。

取代: 形成各种卤代或烷基化的咪唑衍生物.

科学研究应用

4-己-3-炔基-1H-咪唑在科学研究中具有广泛的应用:

化学: 用作合成更复杂分子的构件。

生物学: 研究其作为酶抑制剂或生物化学分析中配体的潜力。

医学: 探讨其潜在的治疗特性,包括抗菌和抗癌活性。

工业: 用于开发先进材料,例如催化剂和聚合物.

作用机制

4-己-3-炔基-1H-咪唑的作用机制涉及其与特定分子靶标的相互作用。咪唑环可以与金属离子配位,使其在催化中发挥作用。此外,该化合物可以与生物大分子相互作用,潜在地抑制酶或调节受体活性。 确切的途径和靶标取决于具体的应用和使用环境 .

类似化合物:

1H-咪唑: 没有取代基的母体化合物。

2-甲基-1H-咪唑: 一个甲基取代的衍生物。

4-苯基-1H-咪唑: 一个苯基取代的衍生物。

独特性: 4-己-3-炔基-1H-咪唑的独特性在于己-3-炔基的存在,这赋予了其独特的化学性质,例如更高的疏水性和进一步功能化的可能性。 这使其成为各种领域专用应用的宝贵化合物 .

相似化合物的比较

Key Observations :

- Chain Length and Binding Affinity : Increasing the alkyne chain length from hex-3-ynyl (C6) to hept-3-ynyl (C7) improves H₃R binding affinity, as seen in the Ki values decreasing from 79 nM to 27 nM. This suggests longer chains enhance hydrophobic interactions with the receptor’s binding pocket .

- Aromatic Substitution : Adding a phenyl group to the terminal end of an oct-3-ynyl chain (Ki=3.5 nM) drastically boosts affinity, likely due to π-π stacking or van der Waals interactions with aromatic residues in the receptor .

Imidazole Derivatives with Heterocyclic Modifications

Compounds with fused heterocycles or additional functional groups exhibit distinct pharmacological profiles:

Indole-Imidazole Hybrids ()

Examples include 3-(1-Benzyl-1H-imidazol-5-yl)-6-methoxy-1H-indole (50) and 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) . These hybrids leverage the indole moiety’s planar aromaticity to enhance receptor binding. However, their biological targets differ (e.g., serotonin receptors), and their melting points (45–182°C) and solubility profiles vary significantly due to bulky substituents .

Thiazole-Triazole-Imidazole Conjugates ()

Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibit complex architectures. However, their larger molecular weights (>500 g/mol) may limit blood-brain barrier penetration compared to this compound .

Halogen-Substituted Imidazoles ()

However, its smaller size compared to alkyne chains may reduce hydrophobic binding contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。